Eriodictin
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Overview
Description
Eriodictin is a flavonoid in the flavanones subclass. It is abundantly present in a wide range of medicinal plants, citrus fruits, and vegetables. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eriodictin can be synthesized through various methods. One common approach involves the use of Escherichia coli engineered co-culture systems. In this method, two strains of Escherichia coli are engineered to function as constitutive components of a biological system. The first strain contains genes for the synthesis of p-coumaric acid from D-glucose, while the second strain consists of genes for the synthesis of this compound from p-coumaric acid. The highest yield in this compound production was achieved using stepwise optimal culture conditions .
Industrial Production Methods: Traditionally, this compound is mainly extracted from Yerba santa (Eriodictyon californicum), a vascular plant locally distributed in North America. For example, ultrasound-assisted extraction methods have been used to extract this compound from Anacardium occidentale leaves .
Chemical Reactions Analysis
Types of Reactions: Eriodictin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields and product purity.
Major Products Formed: The major products formed from the reactions involving this compound include hydroxylated derivatives, which have enhanced biological activities. These derivatives are often used in further scientific research and pharmaceutical applications.
Scientific Research Applications
Eriodictin has numerous scientific research applications due to its diverse biological activities. In chemistry, it is used as a model compound for studying flavonoid biosynthesis and metabolism. In biology, this compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in treating various diseases. In medicine, this compound is investigated for its potential as an anti-cancer agent, neuroprotective agent, and cardioprotective agent. Additionally, this compound is used in the nutraceutical industry for its health-promoting properties .
Mechanism of Action
Eriodictin exerts its effects through various molecular targets and pathways. It modulates several cell-signaling cascades, including those involved in oxidative stress, inflammation, and apoptosis. This compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Eriodictin is similar to other flavonoids in the flavanones subclass, such as naringenin and hesperetin. this compound is unique due to its specific hydroxylation pattern, which enhances its biological activities. Similar compounds include:
- Naringenin
- Hesperetin
- Homoeriodictyol
- Sterubin
These compounds share similar structural features but differ in their specific biological activities and health benefits .
Properties
CAS No. |
480-35-3 |
---|---|
Molecular Formula |
C21H22O10 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O10/c1-8-18(26)19(27)20(28)21(29-8)30-10-5-13(24)17-14(25)7-15(31-16(17)6-10)9-2-3-11(22)12(23)4-9/h2-6,8,15,18-24,26-28H,7H2,1H3/t8-,15-,18-,19+,20+,21-/m0/s1 |
InChI Key |
JMVXRLMOIOTWSB-PFZAOBAISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
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